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Compound of Interest

Compound Name:
(3-chloro-4-

methoxyphenyl)methanol

Cat. No.: B084136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-chloro-4-methoxyphenyl)methanol, also known as 3-chloro-4-methoxybenzyl alcohol, is a

substituted aromatic alcohol. Its structural features, including a chlorinated phenyl ring, a

methoxy group, and a primary alcohol functional group, make it a valuable intermediate in

organic synthesis. This document provides a comprehensive overview of its physicochemical

properties, relevant experimental protocols, and synthetic pathways. This technical guide is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development, chemical synthesis, and material science.

Physicochemical Properties
A summary of the known physicochemical properties of (3-chloro-4-
methoxyphenyl)methanol is presented below. The data has been compiled from various

sources, and predicted values are noted where experimental data is currently unavailable.
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Property Value Source

Molecular Formula C₈H₉ClO₂ PubChem

Molecular Weight 172.61 g/mol Sigma-Aldrich[1]

Physical State Liquid at 25 °C Sigma-Aldrich[1]

Density 1.274 g/mL at 25 °C Sigma-Aldrich[1]

Refractive Index n20/D 1.566 Sigma-Aldrich[1]

Melting Point < 25 °C Inferred from physical state

Boiling Point Data not available -

Aqueous Solubility Data not available -

logP (predicted) 1.5 PubChem

pKa Data not available -

Synthesis and Experimental Protocols
(3-chloro-4-methoxyphenyl)methanol is a key starting material for the synthesis of various

pharmaceutical intermediates, such as 3-chloro-4-methoxybenzenemethanamine. The

following section details a representative synthetic protocol for a derivative, starting from the

title compound.

Synthesis of 3-chloro-4-methoxybenzenemethanamine
The synthesis of 3-chloro-4-methoxybenzenemethanamine from (3-chloro-4-
methoxyphenyl)methanol is a multi-step process that involves the conversion of the alcohol

to a leaving group, followed by nucleophilic substitution and subsequent hydrolysis.

Step 1: Chlorination of (3-chloro-4-methoxyphenyl)methanol

In a reaction vessel, (3-chloro-4-methoxyphenyl)methanol is dissolved in a suitable aprotic

solvent such as tetrahydrofuran (THF). A chlorinating agent, for instance, phosphorus

oxychloride (POCl₃), is then added to the solution. The reaction mixture is typically stirred at

room temperature or gently heated to facilitate the conversion of the alcohol to the
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corresponding benzyl chloride. The progress of the reaction can be monitored by thin-layer

chromatography (TLC). Upon completion, the reaction is quenched, and the product, 3-chloro-

4-methoxybenzyl chloride, is isolated through extraction and solvent evaporation.

Step 2: Formation of the Quaternary Ammonium Salt

The crude 3-chloro-4-methoxybenzyl chloride from the previous step is dissolved in a protic

solvent like ethanol. Hexamethylenetetramine (urotropine) is added to the solution, and the

mixture is heated to form the quaternary ammonium salt. This salt typically precipitates from

the reaction mixture upon cooling and can be collected by filtration.

Step 3: Hydrolysis to the Primary Amine

The isolated quaternary ammonium salt is then hydrolyzed to yield the primary amine. This is

commonly achieved by heating the salt in the presence of an acid, such as hydrochloric acid.

Following the hydrolysis, the reaction mixture is neutralized with a base, and the desired

product, 3-chloro-4-methoxybenzenemethanamine, is extracted using an organic solvent.

Further purification can be achieved by distillation or chromatography.

Synthesis of 3-chloro-4-methoxybenzenemethanamine

(3-chloro-4-methoxyphenyl)methanol 3-chloro-4-methoxybenzyl chloride
  POCl₃, THF  

Quaternary Ammonium Salt
  Hexamethylenetetramine, Ethanol  

3-chloro-4-methoxybenzenemethanamine
  HCl, H₂O  

Click to download full resolution via product page

Figure 1: Synthesis workflow for 3-chloro-4-methoxybenzenemethanamine.

General Protocol for Determination of Physicochemical
Properties
While specific experimental protocols for (3-chloro-4-methoxyphenyl)methanol are not

readily available in the literature, standard methodologies for determining the physicochemical

properties of related aromatic compounds can be applied.
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3.2.1. Melting and Boiling Point Determination

Melting Point: For liquid samples at room temperature, the melting point can be determined

by cooling the substance until it solidifies and then slowly heating it while monitoring the

temperature at which it transitions back to a liquid. A differential scanning calorimeter (DSC)

can provide a precise measurement.

Boiling Point: The boiling point can be determined by distillation. The sample is heated in a

distillation apparatus, and the temperature at which the vapor pressure of the liquid equals

the atmospheric pressure is recorded as the boiling point. For small sample volumes, a

micro-boiling point apparatus can be utilized.

3.2.2. Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility. An excess

amount of (3-chloro-4-methoxyphenyl)methanol is added to a known volume of water in a

flask. The flask is then agitated at a constant temperature for a sufficient period to allow

equilibrium to be reached. After saturation, the solution is filtered to remove any undissolved

solute, and the concentration of the dissolved compound in the aqueous phase is determined

using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or

UV-Vis spectroscopy.

3.2.3. pKa Determination

The pKa of the hydroxyl group in (3-chloro-4-methoxyphenyl)methanol can be determined

by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a

water/methanol mixture) is titrated with a standardized solution of a strong base (e.g.,

NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The

pKa can then be determined from the titration curve as the pH at the half-equivalence point.

UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH

values. The pKa can be calculated by analyzing the changes in absorbance at a specific

wavelength corresponding to the protonated and deprotonated forms of the molecule.
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Property Determination
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Figure 2: General experimental workflow for physicochemical property determination.

Conclusion
This technical guide provides a summary of the currently available physicochemical data for (3-
chloro-4-methoxyphenyl)methanol. While some experimental values have been reported,

further studies are required to determine key parameters such as its boiling point, aqueous

solubility, and pKa. The provided general experimental protocols offer a starting point for

researchers aiming to characterize this compound more comprehensively. The synthetic utility

of (3-chloro-4-methoxyphenyl)methanol as a precursor for pharmaceutical intermediates

highlights its importance in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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